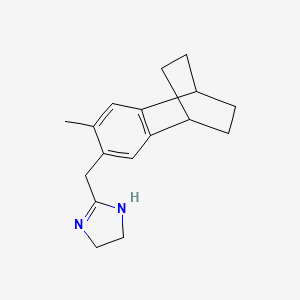

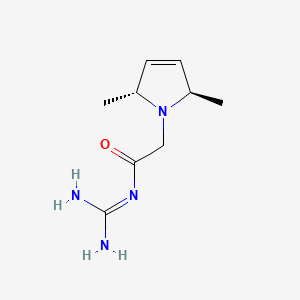

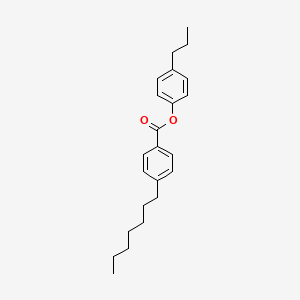

![molecular formula C10H16N2O3S B1623272 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid CAS No. 21788-37-4](/img/structure/B1623272.png)

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

説明

This compound belongs to the class of organic compounds known as biotin and derivatives . These are organic compounds containing a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring .

Molecular Structure Analysis

The molecular formula of this compound is C10H16N2O3S . It has an average mass of 244.311 Da and a monoisotopic mass of 244.088165 Da . It has 3 defined stereocentres .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 573.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It has an enthalpy of vaporization of 93.9±6.0 kJ/mol and a flash point of 300.7±25.9 °C . The compound has a molar refractivity of 60.9±0.3 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .科学的研究の応用

Microbial Production

Microbial cell factories: have been developed as a sustainable method for producing biotin. This process involves the use of microorganisms like Bacillus subtilis and Escherichia coli to synthesize biotin through fermentation . The microbial production of biotin is not only environmentally friendly but also cost-effective compared to chemical synthesis.

Nutritional Supplementation

L-Biotin serves as an essential nutrient for humans and animals, playing a critical role in maintaining natural growth, development, and well-being . It is widely used in the food and feed industry as a supplement due to its coenzyme functions in carboxylation reactions.

Therapeutic Applications

Therapeutically, L-Biotin is used to treat conditions such as eczema, dermatitis, and diabetes . It is essential for normal fetal development and can aid in weight loss by facilitating the breakdown of fats .

Metabolic Engineering

Advancements in metabolic engineering have allowed for the enhancement of biotin production in microorganisms. This involves modifying metabolic pathways to increase the yield of biotin, which can then be used for various industrial applications .

Diagnostic and Research Tools

L-Biotin is a key component in biotinylation , a process used to label proteins for diagnostic purposes. It is also used in affinity chromatography and immunoassays , where its strong binding to streptavidin is exploited for purification and detection of biomolecules .

作用機序

Biochemical Pathways:

L-Biotin is essential for maintaining normal human metabolism, cytothesis, and neurological health. It contributes to processes like carbohydrate metabolism, fatty acid synthesis, and amino acid catabolism. Additionally, it supports immune functions, antibody production, and macrophage activity .

Pharmacokinetics:

Action Environment:

Environmental factors, such as diet and gut microbiota, influence biotin availability. While most microorganisms and plants can synthesize biotin, humans and mammals primarily obtain it from food and intestinal microbiota .

特性

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJHBAHKTGYVGT-ZXFLCMHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415688 | |

| Record name | AC1NST2B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

CAS RN |

21788-37-4 | |

| Record name | AC1NST2B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: L-Biotin exhibits high binding affinity to streptavidin, a protein with exceptional affinity for its natural ligand, D-Biotin. This interaction is highly specific and characterized by a very low dissociation constant. []

A: Utilizing L-Biotin with its specific binding partner, mirror-image streptavidin, effectively circumvents interference from endogenous D-Biotin in biological samples, such as serum. This is particularly crucial in techniques like ELISA and affinity measurements using Biacore systems, where D-Biotin interference can significantly impact results. []

A: The high specificity of mirror-image streptavidin for L-Biotin makes this system a potential alternative to the traditional streptavidin-D-Biotin system for in vivo applications, where interference from endogenous D-Biotin could be problematic. []

A: Research suggests that oral administration of L-Biotin can differentially influence the mRNA expression of avidin and AVR2 in the oviduct of broiler hens, particularly in low-fertility lines. This effect may be linked to the affinity of biotin for avidin and its analogs. []

ANone: The molecular formula of L-Biotin is C10H16N2O3S, and its molecular weight is 244.31 g/mol.

A: The "L" designation in L-Biotin denotes its specific stereochemistry, which is the mirror image of the naturally occurring D-Biotin. This difference in spatial arrangement is crucial for its selective binding to mirror-image streptavidin, as the natural streptavidin exhibits negligible binding to L-Biotin. []

A: Researchers utilized techniques like Surface Plasmon Resonance (SPR) with a Biacore system and Enzyme-Linked Immunosorbent Assay (ELISA) to demonstrate the specific and high-affinity binding of mirror-image streptavidin to L-Biotin. These in vitro methods provide valuable insights into the binding characteristics of this novel complex. []

A: In a study involving broiler hens, oral administration of L-Biotin led to an increase in egg production. Interestingly, the low-fertility hen line showed an improvement in fertility rate, while the high-fertility line did not. This suggests a potential role for L-Biotin in modulating reproductive functions, with varying effects depending on the inherent fertility of the hens. []

A: Researchers employed a combination of techniques, including Size Exclusion Chromatography (SEC), Circular Dichroism (CD) spectroscopy, and heat denaturation experiments, to characterize the synthesized mirror-image streptavidin. These techniques confirmed the successful formation of a higher-order structure comparable in stability to natural streptavidin. []

A: The development of the L-Biotin - mirror-image streptavidin system represents a significant advancement with broad cross-disciplinary implications. This novel system holds promise in various fields, including biochemistry, immunology, and diagnostics, by providing a means to circumvent the limitations associated with endogenous D-Biotin interference. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

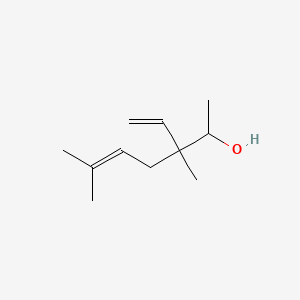

![2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1623201.png)